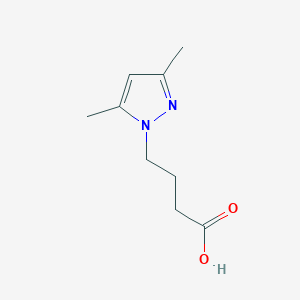
Acide 4-(3,5-diméthyl-1H-pyrazol-1-yl)butanoïque
Vue d'ensemble
Description
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula C9H14N2O2 and a molecular weight of 182.22 g/mol It is a pyrazole derivative, characterized by a pyrazole ring substituted with two methyl groups at positions 3 and 5, and a butanoic acid moiety at position 1
Applications De Recherche Scientifique
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Mécanisme D'action
Target of Action
A structurally similar compound was found to have a high affinity for αvβ6 integrin
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes at the molecular level . The specifics of these interactions and the resulting changes are subjects of ongoing research.
Biochemical Pathways
A related compound was found to have antipromastigote activity, suggesting it may affect pathways related to the life cycle of certain parasites .
Pharmacokinetics
A structurally similar compound was found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization . This suggests that the compound may have good bioavailability when administered in this manner.
Result of Action
A related compound was found to have significant effects on the level of acetylcholinesterase (ache) in treated groups compared to control groups . This suggests that 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid may have similar effects.
Analyse Biochimique
Biochemical Properties
The 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid has been used in the synthesis of ligands that have shown catalytic properties in the oxidation reaction of catechol to o-quinone . These ligands provide one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .
Molecular Mechanism
It is known to be involved in the synthesis of ligands that have shown catalytic properties in the oxidation reaction of catechol to o-quinone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid typically involves the cyclocondensation of 3,5-dimethylpyrazole with a suitable butanoic acid derivative. One common method involves the reaction of 3,5-dimethylpyrazole with 4-bromobutanoic acid in the presence of a base such as potassium carbonate, followed by purification through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanol or 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanal.
Substitution: Formation of halogenated or nitrated pyrazole derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative without the butanoic acid moiety.
4-(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid: A brominated analog with similar structural features.
2-(3,4-Dimethyl-1H-pyrazol-1-yl)succinic acid: A related compound with a succinic acid moiety instead of butanoic acid.
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both the pyrazole ring and the butanoic acid moiety, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-7-6-8(2)11(10-7)5-3-4-9(12)13/h6H,3-5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNNVIJAPHVWBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390169 | |
| Record name | 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890593-72-3 | |
| Record name | 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



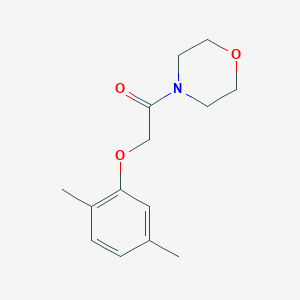

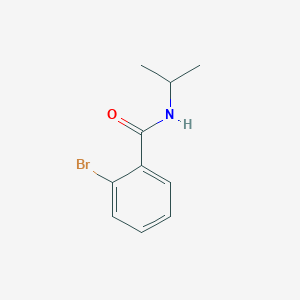
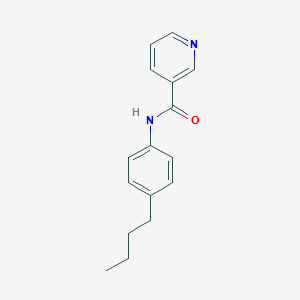
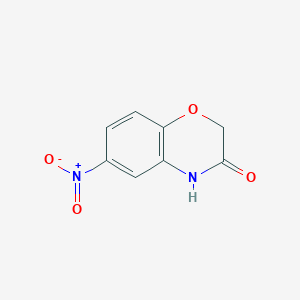

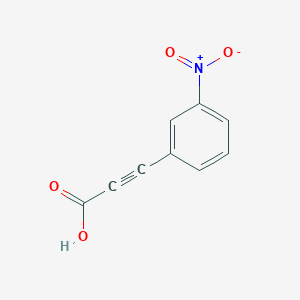
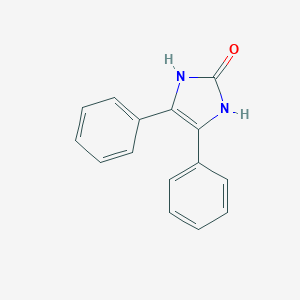
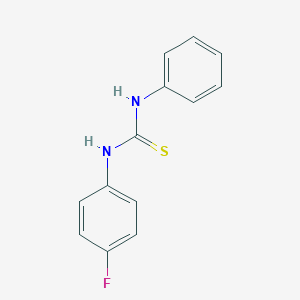
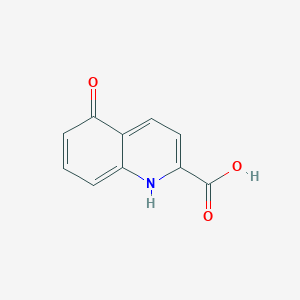
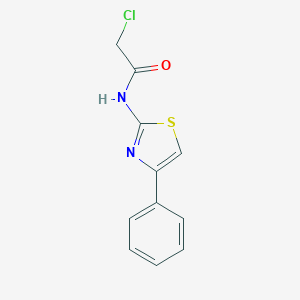

![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)
